![molecular formula C14H13F3O3 B11839332 4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid CAS No. 1385694-50-7](/img/structure/B11839332.png)
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C14H13F3O3 and a molecular weight of 286.25. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid: A closely related compound with similar structural features.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Another compound with a ketone and carboxylic acid group but different ring structure.
Uniqueness
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1385694-50-7 |
|---|---|
Molekularformel |
C14H13F3O3 |
Molekulargewicht |
286.25 g/mol |
IUPAC-Name |
4-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H13F3O3/c15-14(16,17)10-3-1-9(2-4-10)13(12(19)20)7-5-11(18)6-8-13/h1-4H,5-8H2,(H,19,20) |
InChI-Schlüssel |
JCBZDJUGVAAIBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


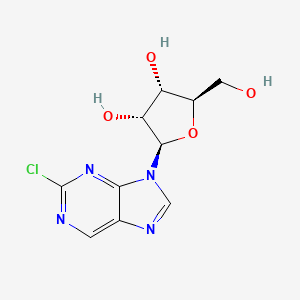
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
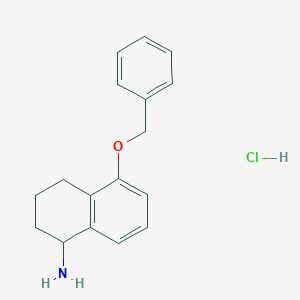

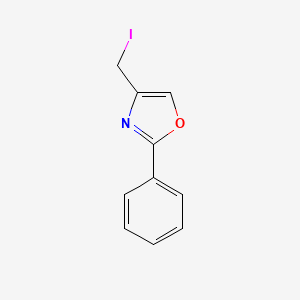
![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)
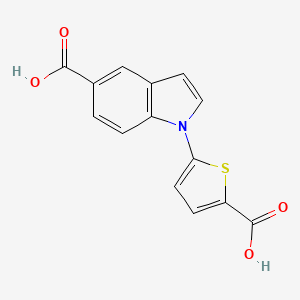
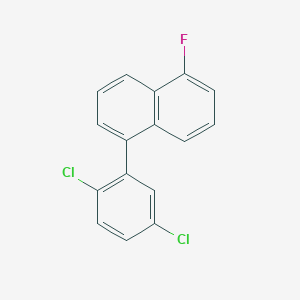
![(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one](/img/structure/B11839307.png)




![9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B11839335.png)
